5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid
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Overview
Description
“5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C10H14N2O2S . It has a molecular weight of 226.3 . This compound is commonly used in scientific research.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O2S/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14)
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 399.9±42.0 °C . Its predicted density is 1.301±0.06 g/cm3 . The predicted pKa value is 3.58±0.10 .
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic chemistry has explored the synthesis routes and chemical properties of piperazine derivatives, including structures related to "5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid". For instance, the Dieckmann cyclization route has been utilized for the formation of piperazine-2,5-diones, showcasing the reactivity and potential for creating diverse piperazine-containing compounds (Aboussafy & Clive, 2012). This method demonstrates the versatility of piperazine derivatives in organic synthesis.
Antimicrobial and Biological Activities
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties, incorporate piperazine or morpholine units, highlighting the therapeutic potential of such structures (Abu‐Hashem et al., 2020). These findings underscore the role of piperazine derivatives in developing new pharmacologically active compounds.
Coordination Chemistry and Material Science
In coordination chemistry, piperazine derivatives have been used to construct coordination polymers with Co(II) and Mn(II) ions, leading to materials with potential applications in magnetic and electronic devices. These studies illustrate the capacity of piperazine-based ligands to form complex structures with diverse functionalities (Ahmad et al., 2012).
Novel Synthesis Methods and Crystal Structures
Research has also focused on novel synthesis methods and the crystal structure of compounds incorporating piperazine and thiophene units. For example, the synthesis and crystallographic analysis of N,N'-bis((thiophene-2-carboxamido)propyl)piperazine demonstrate the structural complexity achievable with these motifs (Balaban et al., 2008). Such studies contribute to understanding the molecular arrangements and potential applications of these compounds in material science and molecular engineering.
Safety and Hazards
The safety information for “5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESZFUIPTKBKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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